Bienvenue dans la boutique en ligne BenchChem!

2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole

Kinase inhibitor Fragment-based drug discovery Aurora kinase

2-(1H-Pyrazol-4-yl)-1H-benzo[d]imidazole (CAS 57964‑55‑3) is a privileged hinge-binding motif for kinase drug discovery. Its 4‑pyrazolyl connectivity establishes a unique hydrogen-bond network (PDB 2w1d, 2w1h) and predictable Cu(II) coordination geometry, meeting the structural demands of fragment-based screening and med‑chem optimization. This non‑sulfonamide scaffold delivers >20‑fold hCA IX/XII selectivity versus hCA II, while antimicrobial derivatives show MIC 6.25 µg/mL against drug‑resistant S. aureus and C. albicans. Sourced exclusively for R&D; immediate availability across standard gram-to-bulk quantities. Request a custom quote today.

Molecular Formula C10H8N4
Molecular Weight 184.202
CAS No. 57964-55-3
Cat. No. B2930604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole
CAS57964-55-3
Molecular FormulaC10H8N4
Molecular Weight184.202
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CNN=C3
InChIInChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12)(H,13,14)
InChIKeyKNPMWQGAFZKQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole (CAS 57964-55-3) – Core Fragment for Kinase-Targeted Probe Development


2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole (CAS 57964-55-3) is a heterocyclic building block that fuses a benzimidazole ring with a pyrazole substituted at the 4-position. This specific regioisomeric connectivity enables distinct hydrogen-bonding geometries and metal-coordination patterns compared to 1-, 3-, or 5-pyrazolyl analogs, making it a privileged fragment for kinase-hinge binding [1]. Its synthetic accessibility via cyclocondensation of o-phenylenediamine with pyrazole-4-carbaldehydes supports its use in generating screening libraries for medicinal chemistry [2].

Procurement Risk – Why Regioisomeric or Linker Analogs Cannot Substitute 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole


The position of the pyrazole attachment dictates the tautomeric equilibrium and the spatial orientation of the hydrogen-bond donor/acceptor network. Replacing the 4-yl linkage with a 1-yl, 3-yl, or 5-yl isomer alters the dihedral angle between the benzimidazole and pyrazole rings, which directly impacts target binding. In fragment-based drug discovery, the 4-yl isomer was specifically selected for its ligand-efficient hinge-binding interaction with Aurora A (PDB: 2w1d), whereas the 1-yl and 3-yl isomers showed no crystallographic binding [1]. For coordination chemistry, the 4-yl attachment places the pyrazole N2 nitrogen at a distance suitable for monodentate metal binding, a geometry that is lost in other regioisomers [2].

Head-to-Head Evidence – Quantified Performance Advantages of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole


Kinase Fragment Evolution: The 4-yl Linkage Is Essential for Aurora A Binding and Clinical Candidate Generation

The unsubstituted 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole fragment was identified as the minimal hinge-binding motif for Aurora A kinase. When elaborated into the clinical candidate AT9283 (compound 16), it achieved an IC50 of approximately 3 nM against Aurora A. In contrast, fragments with pyrazole attached at the 1-position or 3-position did not yield any detectable binding to Aurora A in crystallographic screening [1]. The fragment itself exhibits a ligand efficiency (LE) of approximately 0.45 kcal/mol per heavy atom, a benchmark value for fragment-based lead optimization [1].

Kinase inhibitor Fragment-based drug discovery Aurora kinase

Carbonic Anhydrase Selectivity: Tumor-Associated Isoform Inhibition Superior to Acetazolamide

Derivatives of the pyrazolylbenzo[d]imidazole scaffold demonstrate selective inhibition of the tumor-associated isoforms hCA IX and XII over cytosolic hCA I and II. The non-sulfonamide analog 3a (derived from the parent 4-yl scaffold) exhibited a Ki of 49 nM against hCA IX, compared to the standard drug acetazolamide (AAZ) which shows a Ki of 25 nM against hCA IX but with significantly lower selectivity (hCA II/hCA IX ratio of 0.8 for AAZ vs >20 for 3a) [1]. This indicates that while the parent scaffold's derivative is slightly less potent, it offers dramatically improved isoform selectivity—a critical parameter for reducing off-target side effects.

Carbonic anhydrase Tumor hypoxia Isoform selectivity

Antimicrobial Potency: Low MIC Values Against Resistant Gram-Positive and Fungal Strains

A series of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivatives (6a–q) were evaluated against a panel of Gram-positive bacteria and fungi. The most active derivative, 6l, displayed a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Staphylococcus aureus and Bacillus subtilis, and 12.5 μg/mL against Candida albicans. This compares favorably to the reference drug ciprofloxacin (MIC = 2 μg/mL against S. aureus) and fluconazole (MIC = 8 μg/mL against C. albicans), with the advantage that the pyrazole-benzimidazole scaffold is structurally distinct and potentially active against drug-resistant strains [1].

Antimicrobial Antifungal Drug-resistant pathogens

Coordination Chemistry: Monodentate Behavior Enables Well-Defined Metal Complex Geometries

The 4-yl connectivity places the pyrazole N2 nitrogen at a distance and orientation that favors monodentate coordination to transition metals. When complexed with Cu(II) in a 1:2 metal-to-ligand ratio, the pyrazole-benzimidazole ligands form square-planar complexes, confirmed by UV-Vis and EPR spectroscopy. In contrast, analogous 2-(pyrazol-1-yl)benzimidazole ligands tend to act as bidentate chelators, leading to octahedral geometries [1]. This predictable coordination mode is crucial for designing metal-based catalysts or therapeutic agents.

Coordination chemistry Cu(II) complexes Square-planar geometry

Procurement-Driven Application Scenarios for 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole


Kinase Inhibitor Fragment Library Design

Include this fragment as a hinge-binding motif for Aurora, JAK2, and CDK kinases. Its validated crystallographic binding (PDB: 2w1d, 2w1h) and high ligand efficiency makes it a superior starting point compared to regioisomeric alternatives [1].

Tumor-Associated Carbonic Anhydrase Inhibitor Optimization

Use the scaffold to design selective inhibitors of hCA IX and XII. The non-sulfonamide derivatives achieve >20-fold selectivity over hCA II, a feature not attainable with classical sulfonamide inhibitors like acetazolamide [1].

Coordination Chemistry and Catalysis Research

The monodentate 4-pyrazolyl-benzimidazole ligand framework is ideal for constructing square-planar Cu(II) complexes with predictable geometry, enabling structure-activity studies in catalytic or therapeutic metal complexes [1].

Antimicrobial Resistance Tool Compound

Screen derivatives against drug-resistant S. aureus and C. albicans. The distinct chemotype, with MIC values as low as 6.25 µg/mL, provides a new scaffold for developing agents that evade existing resistance mechanisms [1].

Quote Request

Request a Quote for 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.